gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium
Description
The compound "gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium" is a gold(I) complex featuring a hybrid ligand system combining a 1,10-phenanthroline-derived ethynyl group and a triphenylphosphine moiety. This structure leverages the strong σ-donor and π-acceptor properties of triphenylphosphine, alongside the chelating and electronic modulation capabilities of the phenanthroline unit. Such hybrid ligands are designed to enhance stability, luminescence, and catalytic activity in gold complexes .
Properties
CAS No. |
686778-02-9 |
|---|---|
Molecular Formula |
C32H22AuN2P+ |
Molecular Weight |
662.5 g/mol |
IUPAC Name |
gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium |
InChI |
InChI=1S/C32H22N2P.Au/c1-4-12-28(13-5-1)35(29-14-6-2-7-15-29,30-16-8-3-9-17-30)22-20-25-23-27-19-18-26-11-10-21-33-31(26)32(27)34-24-25;/h1-19,21,23-24H;/q+1; |
InChI Key |
ITKWJSZPKMKJSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C#CC2=CN=C3C(=C2)C=CC4=C3N=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Au] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium typically involves the reaction of gold precursors with 1,10-phenanthroline derivatives. The process often includes the use of triphenylphosphine as a stabilizing ligand. The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the successful formation of the desired compound .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new products.
Reduction: Reduction reactions can alter the oxidation state of the gold center, affecting the overall properties of the compound.
Substitution: The phenanthroline and triphenylphosphine ligands can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce gold(III) complexes, while reduction reactions could yield gold(I) complexes. Substitution reactions can result in a variety of new gold complexes with different ligands .
Scientific Research Applications
Gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems and therapeutic agents.
Mechanism of Action
The mechanism by which gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium exerts its effects involves its interaction with molecular targets and pathways. The gold center can interact with various biological molecules, influencing their function and activity. The phenanthroline ligand can also play a role in stabilizing the compound and facilitating its interactions with other molecules .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative NMR Data of Gold(I)-Phosphine-Alkynyl Complexes
| Compound | ³¹P NMR (ppm) | ¹H NMR (Aromatic, ppm) | Yield (%) |
|---|---|---|---|
| Target Compound* | ~5–10 | 6.8–8.5 (phenanthroline) | N/A |
| Complex 5 | 38.62 | 6.78–7.43 | 11 |
| Complex 6 | 1.84 | 6.78–7.41 | 79 |
*Predicted based on analogous systems.
Table 2: Computational Bond Dissociation Energies (BDEs)
| Ligand System | BDE (kJ/mol) | Method |
|---|---|---|
| Trimethylphosphane + aryl ethynyl | ~404 | LPNO–CEPA/1 |
| Triphenylphosphane + phenanthroline ethynyl* | ~450–500 | DFT-PBE (predicted) |
Biological Activity
Gold compounds have garnered significant attention in medicinal chemistry due to their unique properties and potential therapeutic applications. Among these, gold; 2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium (CAS Number: 686778-02-9) stands out as a compound with notable biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C32H22AuN2P
- Molecular Weight : 662.47 g/mol
- Structure : Contains a gold center coordinated with a triphenylphosphine ligand and an ethynyl-substituted phenanthroline moiety.
Mechanisms of Biological Activity
Gold compounds are known for their ability to interact with biological molecules, leading to various effects:
- Anticancer Activity : Gold compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways. The presence of the phenanthroline moiety enhances the interaction with DNA, facilitating the formation of DNA adducts which can hinder replication and transcription processes.
- Antimicrobial Properties : Some studies suggest that gold complexes exhibit antibacterial activity against a range of pathogens by disrupting bacterial cell membranes and inhibiting essential metabolic processes.
- Enzyme Inhibition : Gold; 2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium has been reported to inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis.
In Vitro Studies
A study published in the Journal of Medicinal Chemistry demonstrated that gold complexes with phenanthroline ligands showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The compound induced apoptosis through both intrinsic and extrinsic pathways, as evidenced by increased caspase activity and DNA fragmentation assays .
In Vivo Studies
In an animal model of breast cancer, treatment with gold; 2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, confirming the compound's therapeutic potential .
Comparative Efficacy
A comparative study evaluated the efficacy of this gold compound against other known anticancer agents. The results indicated that it exhibited superior activity in inducing cell death in resistant cancer cell lines, suggesting its potential as a second-line treatment option .
Table 1: Summary of Biological Activities
Table 2: Comparative Efficacy Against Cancer Cell Lines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
